molecular formula C11H17ClN2O B2366609 N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1049761-65-0

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B2366609
CAS No.: 1049761-65-0
M. Wt: 228.72
InChI Key: DLDQIVKRUXWQFH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of a dimethylphenyl group attached to an acetamide moiety, with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a chemical compound with the molecular formula C11H16N2OC_{11}H_{16}N_2O and a molecular weight of approximately 228.72 g/mol. It is classified as an amide, featuring a dimethylphenyl group linked to an acetamide moiety, further substituted by a methylamino group. This compound has applications in organic synthesis and medicinal chemistry.

Applications

This compound has several notable applications:

  • Organic Synthesis It is used as a building block in the synthesis of more complex organic molecules. The reactions are typically conducted in organic solvents such as dichloromethane or toluene under controlled temperature conditions to ensure high yields and purity. Purification techniques such as recrystallization and chromatography are also applied to obtain the compound in its pure form.
  • Medicinal Chemistry The compound is recognized for its potential applications in medicinal chemistry. It is also investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
  • Scientific Research: N-(2,3-dimethylphenyl)-2-(methylamino)acetamide is used in scientific research:
    • Chemistry It serves as an intermediate in the synthesis of complex organic molecules.
    • Biology It is studied for its potential biological activity and interactions with enzymes and receptors.
    • Medicine It is investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.
    • Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide can undergo several chemical reactions:

  • Oxidation Oxidation can form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction Reduction reactions can convert the amide group to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution The phenyl ring can undergo electrophilic aromatic substitution reactions. Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(ethylamino)acetamide hydrochloride
  • N-(2,3-dimethylphenyl)-2-(propylamino)acetamide hydrochloride
  • N-(2,3-dimethylphenyl)-2-(butylamino)acetamide hydrochloride

Uniqueness

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylphenyl group and the methylamino substituent can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic compound with a notable structure that includes a dimethylphenyl group and a methylamino group attached to an acetamide moiety. Its molecular formula is C11H16N2OC_{11}H_{16}N_{2}O and it has a molecular weight of approximately 228.72 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications.

Structural Characteristics

The unique structural features of this compound contribute significantly to its biological properties. The specific dimethyl substitution on the phenyl ring and the presence of the methylamino group are crucial for its interaction with biological targets.

Property Details
Molecular FormulaC11H16N2O
Molecular Weight228.72 g/mol
CAS Number1049761-65-0
StructureStructure

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
  • Antiviral Potential : Preliminary investigations suggest that the compound may exhibit antiviral activity, particularly against certain viral infections. This is hypothesized to be due to its structural similarity to known antiviral agents, which allows it to interfere with viral replication mechanisms .
  • Analgesic Effects : Given its structural similarities to other amides used in pain management, there is potential for this compound to exhibit analgesic properties, although further studies are needed to confirm its effectiveness in this area.
  • Cytotoxicity : Some studies have indicated that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers demonstrated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating strong antimicrobial potential.
  • Antiviral Activity Evaluation : In vitro assays were performed to assess the antiviral efficacy of the compound against several viruses. Results indicated that it could inhibit viral entry into host cells, which was quantified using luciferase reporter assays.
  • Cytotoxicity Tests : The cytotoxic effects were assessed using different cancer cell lines, where the compound exhibited varying degrees of cytotoxicity with IC50 values indicating promising potential as an anticancer agent.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-10(9(8)2)13-11(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDQIVKRUXWQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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